12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid is a complex organic compound with significant interest in medicinal chemistry due to its potential biological activities. This compound is categorized under the class of pyridoquinazolines, which are known for their diverse pharmacological properties, including anticancer and antimicrobial activities. The compound's structure features a benzo fused to a pyridoquinazoline core, contributing to its unique chemical properties and reactivity.
The compound is identified by the CAS number 63127-04-8 and has been the subject of various studies aimed at understanding its synthesis, structure-activity relationships, and biological mechanisms. It belongs to the broader category of heterocyclic compounds, specifically within the quinazoline class, which is characterized by a bicyclic structure containing nitrogen atoms.
The synthesis of 12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid typically involves multi-step organic reactions. One common approach includes:
For example, one study reported a synthetic route that included the use of specific reagents and conditions that favored the formation of the desired heterocyclic structure while minimizing side reactions .
The molecular formula for 12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid is . The compound features:
The three-dimensional structure can be analyzed using X-ray crystallography or computational modeling to understand its conformation and interaction with biological targets.
The reactivity of 12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid can be attributed to its functional groups. Key reactions include:
These reactions are crucial for modifying the compound to improve its pharmacological properties or to explore structure-activity relationships further .
The mechanism of action for compounds like 12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid often involves interaction with specific biological targets such as enzymes or nucleic acids:
These mechanisms highlight the potential use of this compound in cancer therapy and other therapeutic areas.
The physical properties of 12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid include:
Chemical properties include:
The applications of 12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid primarily lie in medicinal chemistry:
The synthesis of 12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid (CAS 63127-04-8) serves as the foundational step for generating bioactive derivatives. This tetracyclic scaffold is constructed through a cyclocondensation reaction between 2-aminonicotinic acid and 1-naphthaldehyde, followed by oxidative cyclization. The carboxylic acid at position 4 (C4) is strategically positioned for downstream derivatization via amide coupling reactions [3] [6].
Key synthetic steps include:
A representative synthesis of the anticancer lead BMH-21 (N-[2-(dimethylamino)ethyl]-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide) illustrates this process: The carboxylic acid precursor (CAS 63127-04-8) is coupled with N,N-dimethylethylenediamine in dimethylformamide (DMF) at 25°C, achieving >95% conversion. Purification via reversed-phase HPLC delivers BMH-21 with >98% purity [8].
Table 1: Synthetic Conditions for Key Derivatives
Compound | Amine Reactant | Coupling Conditions | Yield (%) |
---|---|---|---|
BMH-21 (Lead) | N,N-Dimethylethylenediamine | HATU, DIPEA, DMF, 25°C, 12h | 92 |
Imidazole Derivative | 2-Aminoethylimidazole | EDCI/HOBt, CH₂Cl₂, 0°C→25°C | 78 |
Piperidine Derivative | N-Aminoethylpiperidine | T3P®, Et₃N, THF, 40°C | 85 |
Systematic SAR studies reveal stringent requirements for RNA Polymerase I (Pol I) inhibition and RPA194 degradation. Modifications were evaluated using quantitative image analysis of RPA194 degradation and nucleolin (NCL) translocation in U2OS osteosarcoma cells [6] [8].
Critical Pharmacophores:
Tolerated Modifications:
Table 2: SAR Summary for Key Structural Modifications
Modification Site | Structural Change | Representative Compound | RPA194 IC₅₀ (μM) | Effect on Potency |
---|---|---|---|---|
C4 Amide | Ester replacement | Compound 17 | >40 | >400-fold decrease |
Side chain terminal N | Dimethylamino → Imidazole | Compound 20 | >10 | Inactive |
Linker length | —CH₂CH₂— → —CH₂— | Compound 26 | 0.66 | 13-fold decrease |
Core structure | Tetracyclic → Tricyclic | Compound 15 | >2 | >40-fold decrease |
Computational analyses delineate the physicochemical drivers of bioactivity in pyridoquinazolinecarboxamides:
Table 3: Computed Molecular Descriptors of Lead Compounds
Compound | cLogD (pH 7.4) | pKa (Terminal N) | H-Bond Donors | H-Bond Acceptors | Planarity (RMSD, Å) |
---|---|---|---|---|---|
BMH-21 | 2.1 | 9.4 | 1 | 4 | 0.12 |
Compound 8 | 1.9 | 10.1 | 1 | 4 | 0.15 |
Compound 9 | 2.3 | 10.8 | 1 | 4 | 0.11 |
Compound 20 | 0.8 | 6.3 (imidazole N) | 2 | 5 | 0.09 |
Pharmacophore models identify three non-negotiable features:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9